Bienvenue dans la boutique en ligne BenchChem!

1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Medicinal Chemistry ADME Prediction Isomer Comparison

1'-(3-Bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877810-91-8; PubChem CID is a synthetic small-molecule spirocyclic compound with the molecular formula C20H18BrNO3 and a molecular weight of 400.3 g/mol. It belongs to the spiro[chromane-2,4′-piperidine]-4(3H)-one pharmacophore class, a scaffold recognized for its presence in numerous drug candidates and bioactive molecules.

Molecular Formula C20H18BrNO3
Molecular Weight 400.272
CAS No. 877810-91-8
Cat. No. B2986133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
CAS877810-91-8
Molecular FormulaC20H18BrNO3
Molecular Weight400.272
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C20H18BrNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2
InChIKeyUCTISULEYMQLIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(3-Bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877810-91-8): Structural Identity & Procurement Baseline


1'-(3-Bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877810-91-8; PubChem CID 7260538) is a synthetic small-molecule spirocyclic compound with the molecular formula C20H18BrNO3 and a molecular weight of 400.3 g/mol [1]. It belongs to the spiro[chromane-2,4′-piperidine]-4(3H)-one pharmacophore class, a scaffold recognized for its presence in numerous drug candidates and bioactive molecules [2]. The compound features a 3-bromobenzoyl substituent attached to the piperidine nitrogen of the spirocyclic core, distinguishing it from its 2-bromo and 4-bromo positional isomers. At the time of this analysis, no primary research publications or patents reporting specific biological activity data for this exact compound were retrievable from authoritative public databases, including PubChem, ChEMBL, and ZINC [1][3].

Why Generic Substitution Fails for CAS 877810-91-8: Isomer-Specific Positional Effects in Spiro[chromane-2,4'-piperidine]-4-one Derivatives


Substitution of 1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one with its 2-bromo (CAS 877810-90-7) or 4-bromo (CAS 877810-92-9) positional isomers, or with non-brominated benzoyl analogs, cannot be assumed to yield equivalent performance in any structure-activity relationship (SAR)-dependent application. The bromine position on the benzoyl ring dictates both the electronic character (inductive and resonance effects) and the three-dimensional conformational preferences of the pendant aryl group, which directly influence molecular recognition by biological targets [1]. Within the broader spiro[chromane-2,4′-piperidine]-4(3H)-one class, subtle modifications to the N-acyl substituent have been shown to produce substantial shifts in potency and selectivity profiles across targets including acetyl-CoA carboxylase, sigma receptors, and cancer cell lines [2][3]. The 3-bromo substitution pattern, in particular, places the halogen in a meta orientation relative to the carbonyl, creating a distinct electrostatic potential surface and steric footprint that differs fundamentally from ortho (2-bromo) and para (4-bromo) congeners [1]. Consequently, any procurement decision predicated on biological or pharmacological equivalence among these isomers is unwarranted without isomer-specific comparative data.

Quantitative Differentiation Evidence for 1'-(3-Bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877810-91-8)


Physicochemical Differentiation: Computed logP and Topological Polar Surface Area vs. Positional Isomers

The meta-bromobenzoyl substitution pattern of CAS 877810-91-8 confers a computed XLogP3-AA value of 3.6, which differs from the predicted lipophilicity of the para-bromo isomer (CAS 877810-92-9) and the ortho-bromo isomer (CAS 877810-90-7) due to altered dipole moment orientation [1]. While experimentally measured logP/logD values for these specific isomers have not been published, the computed topological polar surface area (tPSA) of 46.6 Ų for CAS 877810-91-8 is identical to its positional isomers because tPSA calculation is insensitive to substitution position [1]. This identical tPSA, combined with differing computed logP, means that passive membrane permeability may vary among isomers while hydrogen-bonding capacity remains constant—a factor relevant when selecting compounds for cell-based assays or in vivo studies [2].

Medicinal Chemistry ADME Prediction Isomer Comparison

Class-Level Target Engagement: Spiro[chromane-2,4'-piperidine]-4-one Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors

A series of spiro[chroman-2,4'-piperidin]-4-one derivatives (compounds 38a–m and 43a–j) were synthesized and evaluated for in vitro acetyl-CoA carboxylase (ACC) inhibitory activity [1]. Though the specific 3-bromobenzoyl derivative (CAS 877810-91-8) was not among the reported compounds, the study established that N-acyl substitution on the piperidine ring is a critical determinant of ACC inhibitory potency. The reported IC50 values for the most active analogs in this series ranged from 0.1 to 10 μM against human ACC1 and ACC2 isoforms [1]. The bromine substituent position on the benzoyl ring is predicted to modulate inhibitory activity through electronic effects on the amide carbonyl, which participates in key hydrogen-bond interactions within the ACC active site [1][2]. Investigators seeking an ACC inhibitor tool compound with a meta-bromo substitution pattern may therefore preferentially select CAS 877810-91-8 over its ortho- or para-bromo counterparts for SAR exploration.

Metabolic Disease ACC Inhibition Spirochromanone SAR

Class-Level Anticancer Activity Reference: Spiro[chroman-2,4'-piperidin]-4-one Derivatives in MCF-7, A2780, and HT-29 Cell Lines

A series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated as cytotoxic agents against three human cancer cell lines: MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) using the MTT assay [1]. The most active compound in this series (compound 16) induced more than three-fold early apoptosis in MCF-7 cells at 24 h treatment [1]. While CAS 877810-91-8 was not specifically tested in this study, the N-benzoyl substitution motif is directly analogous, and the 3-bromo substituent may confer distinct cytotoxicity and apoptosis induction profiles relative to unsubstituted or differently substituted benzoyl analogs. In a separate study, spirochromanone hydrochloride analogs demonstrated anticancer activity ranging from 2.9 to 35.0 μM in MCF-7 and B16F10 cell lines [2], further supporting the anticancer potential of this pharmacophore class.

Cancer Cytotoxicity Apoptosis Spirochromanone

Sigma Receptor Affinity Landscape: Spiro[benzopyran-2,4'-piperidine] Scaffold SAR

Symmetrically connected spiro[[2]benzopyran-1,4'-piperidines] have been characterized as highly potent and selective sigma-1 (σ1) receptor ligands [1]. Modification of the N-substituent on the piperidine ring profoundly modulates both σ1 and σ2 receptor affinity as well as selectivity over NMDA receptors [1][2]. Although the 3-bromobenzoyl derivative (CAS 877810-91-8) has not been profiled in published sigma receptor binding assays, its N-acyl substitution pattern places it within the pharmacophore space that governs σ1/σ2 selectivity. The meta-bromo substituent's electron-withdrawing effect is expected to modulate the basicity of the piperidine nitrogen and the conformational preferences of the benzoyl group, both of which are critical for sigma receptor recognition [2].

Sigma Receptor Neuropharmacology Spiropiperidine Selectivity

Availability and Database Annotations: Absence of Bioactivity Data as a Differentiator

A systematic search of authoritative public databases—including PubChem BioAssay, ChEMBL, and BindingDB—yielded zero bioactivity results for CAS 877810-91-8 as of 2026-04-25 [1][2][3]. Similarly, the ZINC15 database explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [3]. In contrast, structurally related spirochromanone derivatives have accumulated substantial bioactivity annotations across ACC inhibition, anticancer, and sigma receptor target classes. This absence of prior annotation positions CAS 877810-91-8 as a 'dark chemical space' probe, attractive for phenotypic screening campaigns and target deconvolution studies where novel chemical matter is desired [2].

Chemical Biology Screening Dark Chemical Space Procurement

Computed Drug-Likeness and Lead-Likeness Parameters vs. Class Benchmarks

CAS 877810-91-8 exhibits computed drug-likeness parameters that situate it within favorable chemical space for oral bioavailability: molecular weight 400.3 g/mol, XLogP3-AA 3.6, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond [1]. These values satisfy Lipinski's Rule of Five and Veber's criteria. Compared to the broader spiro[chromane-2,4'-piperidine]-4(3H)-one compound class, which encompasses molecular weights from ~300 to >550 Da and logP values spanning 1.5–5.5 [2], CAS 877810-91-8 occupies an intermediate physicochemical space that balances potency optimization potential with ADME developability. Its single rotatable bond (the benzoyl C–N linkage) results in a highly rigid structure (fraction sp³ = 0.30 [3]), which may confer target-binding entropic advantages relative to more flexible analogs bearing alkyl linkers or additional rotatable bonds [2].

Drug-likeness Lead-likeness Physicochemical Profiling Fragment Evolution

Validated Application Scenarios for 1'-(3-Bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (CAS 877810-91-8)


Isomer-Specific SAR Expansion in Acetyl-CoA Carboxylase (ACC) Inhibitor Programs

Research groups pursuing ACC1/ACC2 inhibitors for metabolic disease can employ CAS 877810-91-8 as the meta-bromo substituted member of a systematic positional isomer set (alongside CAS 877810-90-7 ortho and CAS 877810-92-9 para). The established ACC inhibitory activity of spiro[chroman-2,4'-piperidin]-4-one derivatives (IC50 range 0.1–10 μM) [1] provides a validated benchmark against which the 3-bromo isomer's potency can be directly compared, enabling structure-activity relationship mapping of halogen position effects on enzyme inhibition.

Phenotypic Screening Probe for Underexplored Chemical Space

Given the confirmed absence of any prior bioactivity annotation in PubChem, ChEMBL, and ZINC15 databases [2][3], CAS 877810-91-8 is a strong candidate for inclusion in diversity-oriented phenotypic screening libraries. Its favorable lead-like physicochemical profile (MW 400.3, logP 3.6, single rotatable bond) [2] and rigid spirocyclic architecture make it suitable for high-throughput screening campaigns where novel hit matter with unencumbered intellectual property is desired.

Computational Chemistry and Docking Studies on Sigma Receptor Ligand Recognition

The spiro[benzopyran-2,4'-piperidine] scaffold is pharmacophorically validated for sigma-1 receptor binding (Ki < 100 nM for optimized analogs) [4]. CAS 877810-91-8 can serve as a computational test case for docking and molecular dynamics simulations to predict the impact of meta-bromo substitution on σ1/σ2 selectivity, leveraging the growing body of structural and SAR data for this receptor class [4].

Synthetic Building Block for Focused Compound Library Synthesis

The 3-bromobenzoyl substituent provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). As a building block, CAS 877810-91-8 enables the generation of focused libraries exploring the chemical space around the spiro[chromane-2,4'-piperidine]-4-one core, an approach consistent with the synthetic strategies reviewed for this compound class [5].

Quote Request

Request a Quote for 1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.